molecular formula C13H15N5O B14329754 Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- CAS No. 109144-80-1

Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)-

Cat. No.: B14329754
CAS No.: 109144-80-1
M. Wt: 257.29 g/mol
InChI Key: XFAFSLRBWXRDSZ-UHFFFAOYSA-N
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Description

Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- is a chemical compound with the molecular formula C13H13N3O It is a derivative of benzamide, characterized by the presence of amino groups at the 3 and 5 positions of the benzamide ring and an additional amino group at the 2 and 4 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- typically involves the reaction of 3,5-diaminobenzoic acid with 2,4-diaminophenylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups in the compound can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating biological processes and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    3,5-Diaminobenzoic Acid: A precursor in the synthesis of Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)-.

    2,4-Diaminophenylamine: Another precursor used in the synthesis.

Uniqueness

Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- is unique due to the presence of multiple amino groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications, including the synthesis of complex molecules and the development of therapeutic agents .

Properties

CAS No.

109144-80-1

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

3,5-diamino-N-(2,4-diaminophenyl)benzamide

InChI

InChI=1S/C13H15N5O/c14-8-1-2-12(11(17)6-8)18-13(19)7-3-9(15)5-10(16)4-7/h1-6H,14-17H2,(H,18,19)

InChI Key

XFAFSLRBWXRDSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)N)NC(=O)C2=CC(=CC(=C2)N)N

Origin of Product

United States

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